molecular formula C20H14ClN3O B15103035 2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol

2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol

Cat. No.: B15103035
M. Wt: 347.8 g/mol
InChI Key: SHRCNULIJJWTKB-UHFFFAOYSA-N
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Description

2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol stands out due to its unique combination of a quinazoline core with a phenyl group and a chloro substituent. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and significance in scientific research .

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(7-chloro-4-phenylquinazolin-2-yl)amino]phenol

InChI

InChI=1S/C20H14ClN3O/c21-14-10-11-15-17(12-14)23-20(22-16-8-4-5-9-18(16)25)24-19(15)13-6-2-1-3-7-13/h1-12,25H,(H,22,23,24)

InChI Key

SHRCNULIJJWTKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)Cl)NC4=CC=CC=C4O

Origin of Product

United States

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